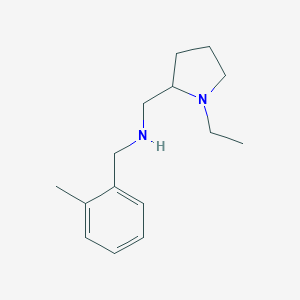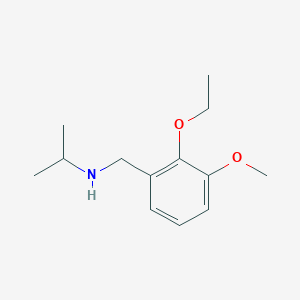
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine, also known as EPH, is a psychoactive substance that belongs to the class of stimulants. EPH is a relatively new research chemical that has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been found to have similar effects to other stimulants such as amphetamines and cocaine. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the bronchioles, leading to increased oxygen intake. 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been found to have a lower abuse potential than other stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. It has a lower abuse potential than other stimulants, making it safer to handle in a lab setting. However, 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine is still a relatively new research chemical, and more research is needed to fully understand its effects.
Orientations Futures
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has several potential future directions for research. It could be studied for its potential use in treating ADHD and narcolepsy. It could also be studied for its potential use as a cognitive enhancer. More research is needed to fully understand the effects of 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine and its potential uses.
Méthodes De Synthèse
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine is synthesized by the reaction between 2-methylbenzyl chloride and 1-ethylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other stimulants such as amphetamines and cocaine. 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
Nom du produit |
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine |
|---|---|
Formule moléculaire |
C15H24N2 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H24N2/c1-3-17-10-6-9-15(17)12-16-11-14-8-5-4-7-13(14)2/h4-5,7-8,15-16H,3,6,9-12H2,1-2H3 |
Clé InChI |
ABSIFLHDOZCSOW-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=CC=C2C |
SMILES canonique |
CCN1CCCC1CNCC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)
![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)

![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)
![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)


![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)